N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine
Description
N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine is a complex organic compound that features a benzotriazole moiety, a pyridazine ring, and a piperidine ring
Properties
IUPAC Name |
N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-23-16-7-6-13(10-15(16)20-22-23)11-18-14-4-3-9-24(12-14)17-5-2-8-19-21-17/h2,5-8,10,14,18H,3-4,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJNZQVNWRCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3CCCN(C3)C4=NN=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzotriazole moiety, followed by the introduction of the pyridazine and piperidine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they typically involve standard organic solvents and catalysts. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of corrosion inhibitors, UV filters, and materials for solar cells
Mechanism of Action
The mechanism of action of N-[(1-methylbenzotriazol-5-yl)methyl]-1-pyridazin-3-ylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological molecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
5-methylbenzotriazole: Known for its corrosion inhibition properties.
1H-benzotriazole: Used in various industrial applications.
5-chlorobenzotriazole: Exhibits higher inhibition efficiency compared to other benzotriazoles
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